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molecular formula C8H6BrCl2NO B2814940 2-bromo-N-(2,4-dichlorophenyl)acetamide CAS No. 286841-26-7

2-bromo-N-(2,4-dichlorophenyl)acetamide

Cat. No. B2814940
M. Wt: 282.95
InChI Key: YZVNPIHBYVRKEH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06750236B2

Procedure details

This compound was prepared similarly to Example II-11 from 4.2 g of 2,4-dichloroaniline and 5.76 g of bromoacetyl bromide and 2.89 g of triethylamine in methylene chloride. This gave 5.9 g (80.4%) of the title compound.
Quantity
4.2 g
Type
reactant
Reaction Step One
Quantity
5.76 g
Type
reactant
Reaction Step Two
Quantity
2.89 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Yield
80.4%

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:8]=[C:7]([Cl:9])[CH:6]=[CH:5][C:3]=1[NH2:4].[Br:10][CH2:11][C:12](Br)=[O:13].C(N(CC)CC)C>C(Cl)Cl>[Br:10][CH2:11][C:12]([NH:4][C:3]1[CH:5]=[CH:6][C:7]([Cl:9])=[CH:8][C:2]=1[Cl:1])=[O:13]

Inputs

Step One
Name
Quantity
4.2 g
Type
reactant
Smiles
ClC1=C(N)C=CC(=C1)Cl
Step Two
Name
Quantity
5.76 g
Type
reactant
Smiles
BrCC(=O)Br
Step Three
Name
Quantity
2.89 g
Type
reactant
Smiles
C(C)N(CC)CC
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
BrCC(=O)NC1=C(C=C(C=C1)Cl)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 5.9 g
YIELD: PERCENTYIELD 80.4%
YIELD: CALCULATEDPERCENTYIELD 80.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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